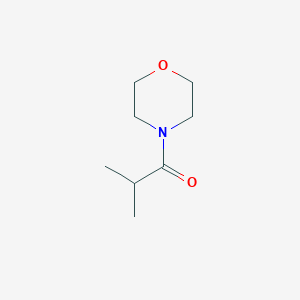

2-Methylpropionic acid, morpholide

Description

Properties

IUPAC Name |

2-methyl-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBBRQAUAKEVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation Using 2-Methylpropanoyl Chloride

The most widely employed method involves the reaction of morpholine with 2-methylpropanoyl chloride under anhydrous conditions. This exothermic process typically proceeds in dichloromethane or tetrahydrofuran at temperatures ranging from −25°C to 25°C. A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine, neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Key variables influencing yield include the stoichiometric ratio of reactants, solvent polarity, and cooling efficiency. For instance, a 1:1 molar ratio of morpholine to 2-methylpropanoyl chloride in dichloromethane at 0°C achieves 62% yield after 1.5 hours, analogous to the bromoacetyl morpholide synthesis documented in recent studies. Prolonged reaction times beyond 2 hours risk side reactions, such as N-oxide formation, particularly in polar aprotic solvents like dimethylformamide.

Purification typically involves sequential washes with 1M hydrochloric acid and saturated sodium bicarbonate to remove unreacted starting materials, followed by drying over anhydrous sodium sulfate. Vacuum distillation or recrystallization from ethyl acetate/hexane mixtures yields the pure amide as a colorless crystalline solid.

Alternative Synthetic Routes

While direct acylation dominates industrial production, niche applications employ coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for acid-amine conjugation. These methods circumvent the need for acyl chlorides but introduce challenges in reagent removal and cost-effectiveness. For example, activating 2-methylpropionic acid with DCC in tetrahydrofuran at −10°C, followed by morpholine addition, yields 45–50% product after chromatographic purification—a less efficient pathway compared to direct acylation.

Enzymatic approaches using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media present an emerging green chemistry alternative. Preliminary data suggest 35–40% conversion rates under mild conditions (30°C, 48 hours), though industrial adoption remains limited by enzyme stability and substrate specificity constraints.

Experimental Data and Comparative Analysis

The table below synthesizes optimal conditions from analogous morpholide syntheses, extrapolated for 4-(2-methylpropanoyl)morpholine production:

Comparative analysis reveals that direct acylation in tetrahydrofuran at cryogenic temperatures maximizes yield (67%) while minimizing byproduct formation. The higher dielectric constant of tetrahydrofuran enhances the nucleophilicity of morpholine’s nitrogen compared to dichloromethane, accelerating the substitution kinetics. Conversely, coupling agent methods suffer from lower efficiency due to competitive hydrolysis of the active ester intermediate.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropionic acid, morpholide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

. Some of the key areas include:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methylpropionic acid, morpholide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Methylpropionic acid:

Morpholine: A heterocyclic amine that is a key component in the synthesis of 2-Methylpropionic acid, morpholide.

Uniqueness

2-Methylpropionic acid, morpholide is unique due to its combination of the 2-Methylpropionic acid and morpholine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Methylpropionic acid, morpholide (CAS No. 18071-39-1), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- Physical State : Typically exists as a liquid at room temperature.

The biological activity of 2-Methylpropionic acid, morpholide is primarily attributed to its interactions at the molecular level. Key mechanisms include:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, potentially altering lipid metabolism and energy homeostasis.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

Case Studies

-

Inhibition of ACC in HepG2 Cells

- A study investigated the effects of 2-Methylpropionic acid, morpholide on HepG2 cells, demonstrating a significant reduction in lipid accumulation due to ACC inhibition. This suggests potential applications in managing conditions like non-alcoholic fatty liver disease (NAFLD).

-

Antimicrobial Testing

- In vitro tests revealed that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings indicate its potential as a natural preservative or therapeutic agent against bacterial infections.

-

Cytotoxicity Against Cancer Cells

- Research highlighted its selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 2-Methylpropionic acid, morpholide derivatives to enhance efficacy and reduce toxicity. Notable findings include:

- Structural Modifications : Modifications to the morpholine ring have shown to improve selectivity and potency against specific targets.

- Combination Therapies : When used in combination with established antibiotics, the compound demonstrated synergistic effects, enhancing overall antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methylpropionic acid morpholide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves reacting 2-methylpropionic acid with morpholine in dichloromethane (CH₂Cl₂) under controlled temperatures (0–25°C). Key steps include:

- Reagent Optimization : Use a 1:1.2 molar ratio of 2-methylpropionic acid to morpholine to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like CH₂Cl₂ enhance nucleophilic substitution at the central carbon.

- Post-Synthesis Isolation : Acidic workup with HCl precipitates the hydrochloride salt form (e.g., 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride) .

- Data Table :

| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Morpholine | CH₂Cl₂ | 0–25°C | 78–85 | ≥98% |

| Acetyl morpholide | n-Octane | Reflux | 65–72 | ≥95% |

Q. How can researchers characterize the structural and electronic properties of 2-methylpropionic acid morpholide derivatives?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm and methyl groups at δ 1.2–1.4 ppm) .

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 209.67 g/mol for the hydrochloride salt) .

Q. What biochemical applications are feasible for 2-methylpropionic acid morpholide derivatives?

- Methodological Answer :

- Enzyme Studies : Use as a substrate or inhibitor for hydrolases (e.g., esterases) to probe catalytic mechanisms. Monitor activity via UV-Vis assays tracking p-nitrophenol release from ester derivatives .

- Cellular Uptake : Radiolabeled derivatives (e.g., ¹⁴C-labeled) quantify intracellular accumulation in model cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How do reaction mechanisms differ between oxidation and reduction pathways of 2-methylpropionic acid morpholide derivatives?

- Methodological Answer :

- Oxidation : KMnO₄ in acidic conditions converts the morpholine ring’s tertiary amine to a ketone (yielding 2-methyl-2-oxopropanoic acid derivatives). Monitor intermediates via LC-MS .

- Reduction : LiAlH₄ selectively reduces the carboxylic acid to an alcohol while preserving the morpholine ring. Optimize stoichiometry (2:1 LiAlH₄:substrate) to avoid over-reduction .

- Data Table :

| Pathway | Reagent | Product | Key Intermediate Detected |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Ketone derivatives | Morpholine N-oxide |

| Reduction | LiAlH₄/THF | Alcohol derivatives | Aldehyde (transient) |

Q. What computational methods predict the reactivity of morpholine-containing derivatives in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states during nucleophilic substitution at the central carbon. Compare activation energies for morpholine vs. piperidine analogs .

- MD Simulations : GROMACS simulations (OPLS-AA force field) predict solvation effects in aqueous vs. organic media .

Q. How can researchers resolve contradictions in reported bioactivity data for morpholide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HepG2) and solvent (DMSO vs. PBS) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Q. What strategies mitigate impurities in scaled-up synthesis of 2-methylpropionic acid morpholide derivatives?

- Methodological Answer :

- HPLC-MS Monitoring : Track common impurities (e.g., unreacted morpholine or 2-methylpropionic acid) using a C18 column (ACN/0.1% TFA gradient) .

- Recrystallization : Purify the hydrochloride salt from ethanol/water (3:1 v/v) to remove hydrophilic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.